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  • Product: Ethyl (S)-(+)-mandelate
  • CAS: 13704-09-1; 774-40-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Stereochemical Properties of Ethyl (S)-(+)-mandelate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the stereochemical properties of Ethyl (S)...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the stereochemical properties of Ethyl (S)-(+)-mandelate, a pivotal chiral building block in the synthesis of numerous pharmaceutical agents. The unique molecular architecture of mandelic acid and its derivatives, characterized by an aromatic ring, a carboxylic acid group, and a stereogenic α-hydroxyl center, offers a remarkable combination of chemical reactivity and stereochemical control. This guide delves into the synthesis, chiral resolution, and detailed analytical methodologies pertinent to ensuring the enantiomeric purity of Ethyl (S)-(+)-mandelate. By integrating theoretical principles with actionable experimental protocols, this document serves as an essential resource for professionals engaged in asymmetric synthesis and the development of chiral therapeutics.

The Critical Role of Stereochemistry in Pharmaceutical Development

In the pharmaceutical industry, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. While one enantiomer may be therapeutically active (the eutomer), its counterpart (the distomer) could be inactive or even elicit adverse effects. Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs. Ethyl (S)-(+)-mandelate is a key intermediate in the synthesis of various pharmaceuticals, including anticonvulsant agents, making a thorough understanding of its stereochemical properties essential for drug development professionals.

Synthesis and Chiral Resolution of Ethyl (S)-(+)-mandelate: A Comparative Analysis

The production of enantiomerically pure Ethyl (S)-(+)-mandelate can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture. This section will explore both chemical and biocatalytic approaches, providing a comparative analysis to inform methodology selection.

Chemical Synthesis

Traditional chemical methods for synthesizing chiral compounds like ethyl mandelate include Fischer-Speier esterification followed by asymmetric hydrogenation. While these methods are well-established and can provide high yields, they often necessitate harsh reaction conditions, the use of heavy metal catalysts, and organic solvents, which carry environmental and safety concerns.

Biocatalytic Approaches: A Greener Alternative

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of enantiomerically pure compounds. Enzymatic kinetic resolution and asymmetric reduction are particularly effective for producing Ethyl (S)-(+)-mandelate under mild, aqueous conditions.

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. Lipases are a class of enzymes that have demonstrated high efficacy in the stereoselective acylation or hydrolysis of mandelate esters. For instance, Pseudomonas sp. lipase can be used to selectively acylate the (R)-enantiomer of racemic ethyl mandelate, leaving the desired (S)-enantiomer unreacted and

Exploratory

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Ethyl (S)-(+)-mandelate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction (scXRD) analysis of Ethyl (S)-(+)-mandela...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction (scXRD) analysis of Ethyl (S)-(+)-mandelate and its derivatives. As chiral synthons of significant interest in the pharmaceutical industry, a precise understanding of their three-dimensional atomic arrangement is paramount for rational drug design and development. This document moves beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices, from crystal growth to data refinement and validation. It is designed to equip researchers with the expertise to conduct robust crystallographic analyses that are both technically sound and contextually relevant.

Introduction: The Significance of Stereochemical Precision

Ethyl (S)-(+)-mandelate and its enantiomer, Ethyl (R)-(-)-mandelate, are versatile chiral building blocks in asymmetric synthesis.[1] Their derivatives are integral to the development of various active pharmaceutical ingredients (APIs), including anticonvulsant agents. The chirality of these molecules is critical, as different enantiomers of a drug can exhibit markedly different pharmacological and toxicological profiles.[2][3] Therefore, unambiguous determination of the absolute configuration and a detailed understanding of the intermolecular interactions governing crystal packing are not merely academic exercises; they are fundamental requirements for drug safety and efficacy.

Single-crystal X-ray diffraction (scXRD) remains the "gold standard" for determining the three-dimensional structure of small molecules at atomic resolution.[4][5] It provides definitive proof of stereochemistry, conformation, and the subtle non-covalent interactions (e.g., hydrogen bonding) that dictate a crystal's physicochemical properties, such as solubility and stability. This guide will walk through the complete workflow, emphasizing the critical decision points that ensure a high-quality, publishable crystal structure.

The Crystallographic Workflow: From Molecule to Model

The journey from a powdered derivative to a refined 3D crystal structure is a multi-step process that demands both careful technique and a strong theoretical foundation. Each stage is predicated on the success of the last, forming a chain of custody for structural integrity.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination Synthesis Synthesis & Purification of Derivative Crystallization Crystal Growth Synthesis->Crystallization High Purity is Crucial Selection Crystal Selection & Mounting Crystallization->Selection Quality over Size DataCollection X-ray Diffraction Data Collection Selection->DataCollection On Diffractometer DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement (e.g., SHELXL) StructureSolution->Refinement Validation Validation & Analysis (checkCIF) Refinement->Validation

Caption: The complete workflow for small molecule single-crystal X-ray diffraction analysis.

The Art of Crystal Growth

The axiom "garbage in, garbage out" is particularly apt for crystallography. The entire analysis hinges on obtaining a single, well-ordered crystal of suitable size (ideally 0.1-0.3 mm, though smaller is possible with modern sources).[5][6]

Causality Behind Method Selection: The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice rather than as an amorphous powder. The slow nature of this process is key to minimizing defects.

Common Crystallization Protocols:

  • Slow Evaporation: This is the simplest method. The derivative is dissolved in a suitable solvent or solvent system to near-saturation. The container is then loosely covered (e.g., with perforated film) to allow the solvent to evaporate over hours, days, or weeks.

    • Expert Insight: A common starting point for mandelate derivatives is a mixture of a good solvent (e.g., ethyl acetate, acetone) and a miscible "anti-solvent" in which the compound is less soluble (e.g., hexane, heptane). The initial ratio is adjusted to just below saturation.

  • Vapor Diffusion (Hanging/Sitting Drop): A concentrated drop of the sample solution is placed on a slide and inverted over a reservoir containing a solvent in which the sample is insoluble (the precipitant). The slow diffusion of the precipitant's vapor into the drop gradually lowers the solubility of the sample, inducing crystallization.

  • Cooling: For compounds with a steep solubility-temperature gradient, a saturated solution can be prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.

Protocol: Slow Evaporation for an Ethyl (S)-mandelate Derivative

  • Solvent Screening: Test the solubility of ~1-2 mg of the purified derivative in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane). Identify a solvent that dissolves the compound well and an "anti-solvent" in which it is poorly soluble.

  • Solution Preparation: Dissolve 5-10 mg of the compound in the minimum amount of the "good" solvent in a small, clean vial.

  • Induce Supersaturation: Add the anti-solvent dropwise until the solution becomes faintly turbid. Add one or two more drops of the good solvent to redissolve the precipitate, achieving a state of near-saturation.

  • Incubation: Cover the vial with a cap containing a few needle holes. Place it in a vibration-free location (e.g., a drawer or a dedicated incubator) at a constant temperature.

  • Monitoring: Observe the vial daily without disturbing it. High-quality crystals often appear as clear, well-defined polyhedra.

Data Collection: Interrogating the Crystal with X-rays

Once a suitable crystal is mounted on the diffractometer, it is bombarded with a focused beam of X-rays (typically from a Mo or Cu source).[5] The crystal lattice diffracts the X-rays in a specific pattern of spots, which are recorded on a detector as the crystal is rotated.

Key Experimental Parameters & Their Importance:

  • X-ray Source: For chiral organic molecules containing only light atoms (C, H, O, N), a Copper (Cu) Kα radiation source is often preferred.[5] Its longer wavelength enhances the anomalous scattering signal, which is crucial for the unambiguous determination of the absolute configuration.[7]

  • Temperature: Data is almost universally collected at low temperatures (e.g., 100 K). This is not just to prevent solvent loss but, more importantly, to reduce thermal motion of the atoms. This results in sharper diffraction spots at higher angles, leading to a higher resolution structure and more precise geometric parameters.

  • Data Completeness & Resolution: It is critical to collect a highly complete dataset to the highest possible resolution. The International Union of Crystallography (IUCr) suggests a minimum sin(θ)/λ of 0.6, which corresponds to a d-spacing of 0.83 Å.[8] Modern diffractometers often exceed this.

Structure Solution and Refinement

This phase translates the collected diffraction intensities into a 3D atomic model.

  • Data Processing: The raw detector images are processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors (e.g., absorption).

  • Space Group Determination: The symmetry and systematic absences in the diffraction pattern are analyzed to determine the crystal's space group. For a chiral, enantiopure compound like an Ethyl (S)-(+)-mandelate derivative, the crystal structure must belong to one of the 65 chiral (Sohncke) space groups.[9]

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods or dual-space methods, as implemented in programs like SHELXT.[10]

  • Structure Refinement: This is an iterative process of improving the atomic model to best fit the experimental data. It is most commonly performed with software like SHELXL.[11] The process involves adjusting atomic coordinates, displacement parameters (which model thermal vibration), and occupancies.

Protocol: Refinement using SHELXL

The refinement process is guided by the input .ins file and produces an output .res file.

  • Initial Model: After structure solution, an initial model is generated. This will contain most non-hydrogen atoms.

  • Atom Assignment: Identify and correctly assign atom types (C, O, etc.) based on the electron density map and chemical knowledge.

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically (using the ANIS command in SHELXL). This models atomic vibrations as ellipsoids rather than spheres, providing a more accurate model.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using geometric constraints (e.g., the HFIX command) and refined using a "riding model," where their position is dependent on the atom to which they are bonded.[10]

  • Convergence: The refinement is considered converged when the shifts in atomic parameters are negligible and the R-factors (indicators of agreement between the calculated and observed data) are stable and low. A good quality structure typically has an R1 value below 5%.

Data Validation: The Self-Validating System

A refined structure is not complete until it has been rigorously validated. This is a crucial step for trustworthiness and publication.

The Role of checkCIF: The IUCr provides an essential tool called checkCIF, which automatically analyzes the crystallographic information file (CIF) for completeness, consistency, and potential errors.[12][13] It generates alerts (A, B, C, G) that must be addressed.

Key Validation Metrics:

  • R-factors: R1 and wR2 are the primary indicators of the quality of the fit between the model and the data.

  • Goodness-of-Fit (GooF): Should be close to 1.0 for a well-refined structure.

  • Flack Parameter: For chiral structures, this parameter is refined to confirm the absolute configuration.[7] A value close to 0 with a small standard uncertainty indicates the correct enantiomer has been modeled. If the value is close to 1, the structure should be inverted.

  • Residual Electron Density: The final difference electron density map should be relatively flat, with no large positive or negative peaks, which could indicate missing atoms or errors in the model.

Data Presentation: A Case Study

To illustrate, consider the hypothetical crystallographic data for two derivatives of Ethyl (S)-(+)-mandelate. Summarizing this data in a table allows for clear comparison.

ParameterDerivative A (p-nitro)Derivative B (p-methoxy)
Formula C10H10NO5C11H14O4
Moiety Formula C10 H11 N O5C11 H14 O4
Formula Weight 225.19210.22
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁
a / Å 5.891(1)8.123(2)
b / Å 11.452(2)5.987(1)
c / Å 15.678(3)11.543(3)
β / ° 90101.34(1)
Volume / ų 1057.8(3)550.1(2)
Z 42
T / K 100(2)100(2)
μ(Mo Kα) / mm⁻¹ 0.120.09
Reflections 98765432
Unique Reflections 24102180
R_int 0.0250.031
Final R1 [I>2σ(I)] 0.0380.041
Final wR2 [all data] 0.0950.102
Flack Parameter 0.01(5)-0.02(6)
GooF 1.051.03

This is example data and does not represent a real structure.

G cluster_Refinement Structure Refinement Logic start Initial Model (from Solution) refine_aniso Refine Non-H Atoms Anisotropically start->refine_aniso check_diff Check Difference Map (Fo-Fc) refine_aniso->check_diff place_H Place H Atoms (Geometric Constraints) check_diff->place_H Map is clean refine_all Refine All Parameters (Coordinates, ADPs) place_H->refine_all check_conv Check for Convergence (R-factors, Shifts) refine_all->check_conv check_conv->refine_all No final_report Generate Final CIF & Run checkCIF check_conv->final_report Yes

Caption: Iterative logic of the crystal structure refinement process.

Conclusion

The crystal structure analysis of Ethyl (S)-(+)-mandelate derivatives is a powerful, precise technique that yields invaluable information for drug development. Success requires more than just access to a diffractometer; it demands a meticulous approach to sample preparation, a thoughtful strategy for data collection, and a rigorous, iterative process of refinement and validation. By understanding the causality behind each step, researchers can ensure the generation of high-quality structural data that is robust, reliable, and serves as an authoritative foundation for advancing chemical and pharmaceutical science.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Kannappan, V. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chromatography and Crystallization, N/A. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • International Union of Crystallography. (n.d.). IUCr checkCIF procedure. IUCr Journals. [Link]

  • International Union of Crystallography. (n.d.). IUCr checkCIF procedure. IUCr Journals. [Link]

  • Stash, A. I., & Polyakova, I. N. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1776-1793. [Link]

  • International Union of Crystallography. (n.d.). IUCr checkCIF procedure. IUCr Journals. [Link]

  • Addadi, L., Berkovitch-Yellin, Z., Weissbuch, I., van Mil, J., Shimon, L. J. W., Lahav, M., & Leiserowitz, L. (1985). A general approach for the planning and execution of experiments for the generation of chirality in centrosymmetric crystals. Angewandte Chemie International Edition in English, 24(6), 466-485. [Link]

  • Technobis. (2022, January 17). Advancements in chiral crystallization. Technobis. [Link]

  • International Union of Crystallography. (n.d.). IUCr checkCIF procedure. IUCr Journals. [Link]

  • International Union of Crystallography. (n.d.). IUCr checkCIF procedure. IUCr Journals. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Vapourtec. (2024, May 17). Flow Crystallization | Solubility Control. Vapourtec. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Reza Latifi. [Link]

  • Guzei, I. A. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. [Link]

  • Stash, A. I., & Polyakova, I. N. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1776-1793. [Link]

  • Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). ShelXle: a Qt graphical user interface for SHELXL. Journal of Applied Crystallography, 44(6), 1281-1284. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl mandelate. PubChem. [Link]

  • Gagniere, E., Mangin, F., Fusi, S., & Righini, S. (2020). Crystal Structural Analysis of DL-Mandelate Salt of Carvedilol and Its Correlation with Physicochemical Properties. Molecules, 25(2), 395. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Ethyl (S)-(+)-Mandelate as a Chiral Auxiliary and Ligand in Enantioselective Catalysis

Executive Summary The demand for enantiomerically pure compounds in pharmaceutical development necessitates robust, scalable, and highly predictable asymmetric synthesis strategies. Ethyl (S)-(+)-mandelate , an ethyl est...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for enantiomerically pure compounds in pharmaceutical development necessitates robust, scalable, and highly predictable asymmetric synthesis strategies. Ethyl (S)-(+)-mandelate , an ethyl ester of mandelic acid, has emerged as a privileged chiral building block and auxiliary[1]. By temporarily incorporating this stereogenic unit into a prochiral substrate, chemists can dictate the stereochemical outcome of subsequent transformations—such as alkylations, aldol additions, and Diels-Alder reactions—with exceptional precision[2].

This technical guide bypasses standard theoretical overviews to provide drug development professionals with actionable, self-validating protocols. We dissect the mechanistic causality behind the reagent choices and present a framework where every experimental step inherently validates its own success.

Mechanistic Foundations of Mandelate-Directed Stereocontrol

The efficacy of Ethyl (S)-(+)-mandelate as a chiral auxiliary relies on its unique structural triad:

  • The Phenyl Ring: Provides massive steric bulk and facilitates potential π−π stacking interactions, effectively shielding one face of the reactive intermediate.

  • The Hydroxyl Group: Serves as the covalent attachment point (via esterification) to the target substrate[3].

  • The Ethyl Ester: Acts as a stabilizing electron-withdrawing group that can also participate in secondary coordination with metal catalysts (e.g., Lithium in enolate formation).

When a prochiral carboxylic acid is esterified with Ethyl (S)-(+)-mandelate and subsequently converted into an enolate, the molecule adopts a highly ordered, rigid conformation. The phenyl ring physically blocks the Si-face of the enolate, forcing incoming electrophiles to attack exclusively from the Re-face. This steric blockade is the primary driver of the high diastereomeric excess (d.e.) observed in these reactions.

Mechanism Enolate Mandelate Enolate Phenyl Phenyl Ring Shielding Enolate->Phenyl Conformation TS Highly Ordered Transition State Phenyl->TS Si-Face Blocked Electrophile Electrophile Approach Electrophile->TS Re-Face Attack Product Diastereopure Product TS->Product Stereocontrol

Caption: Mechanistic basis of stereocontrol via phenyl ring shielding in mandelate enolates.

Quantitative Performance Matrix

The following table synthesizes the expected quantitative outcomes when utilizing Ethyl (S)-(+)-mandelate across various enantioselective workflows.

Reaction TypeSubstrateReagents / CatalystChiral Auxiliary / LigandYield (%)StereoselectivityRef
Diastereoselective Alkylation Prochiral Carboxylic AcidLDA, Alkyl HalideEthyl (S)-(+)-mandelate85–92>95% d.e.[3]
Biocatalytic Aminolysis Ethyl (S)-mandelateCandida antarctica LipaseN/A (Substrate)45–49>98% e.e.[4]
Asymmetric Reduction Ethyl Benzoyl FormateNADH model compoundsEthyl S-mandelate (Product)70–8052% e.e.[5]

Validated Experimental Protocols

The following protocols detail the lifecycle of Ethyl (S)-(+)-mandelate as a chiral auxiliary, from attachment to cleavage[2].

Protocol 1: Covalent Attachment (Steglich Esterification)

To utilize the auxiliary, it must first be coupled to the prochiral substrate without racemizing the sensitive benzylic stereocenter of the mandelate[3].

Step-by-Step Methodology:

  • Dissolve the prochiral carboxylic acid substrate (1.0 eq) and Ethyl (S)-(+)-mandelate (1.1 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) in DCM dropwise over 30 minutes[3].

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the precipitated dicyclohexylurea (DCU) byproduct and concentrate the filtrate. Purify via flash column chromatography.

Mechanistic Causality: DCC activates the carboxylic acid by forming an O-acylisourea intermediate. However, this intermediate is prone to side reactions. The addition of DMAP acts as a nucleophilic catalyst, rapidly reacting with the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This significantly lowers the activation energy for the attack by the sterically hindered secondary alcohol of Ethyl (S)-(+)-mandelate, ensuring high yields while preventing substrate degradation.

Self-Validating System:

  • In-Process: The visual precipitation of white DCU solid acts as an immediate macroscopic indicator of successful coupling.

  • Post-Reaction QC: 1 H NMR must confirm the presence of the mandelate methine proton (typically shifted to ~5.8–6.1 ppm upon esterification) and the retention of the ethyl ester quartet (~4.1 ppm) and triplet (~1.1 ppm).

Protocol 2: Diastereoselective Enolate Alkylation

This is the core stereochemical event where the chirality of the auxiliary is transferred to the newly formed stereocenter.

Step-by-Step Methodology:

  • Dissolve the purified mandelate ester (from Protocol 1) in anhydrous THF and cool to -78 °C.

  • Slowly add Lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 1 hour at -78 °C to ensure complete enolization.

  • Add the electrophile (e.g., benzyl bromide) (1.5 eq) dropwise.

  • Maintain the temperature at -78 °C for 4 hours, then slowly warm to -20 °C before quenching with saturated aqueous NH 4​ Cl.

  • Extract with ethyl acetate, dry over Na 2​ SO 4​ , and purify via chromatography.

Mechanistic Causality: The use of a bulky, non-nucleophilic base (LDA) at cryogenic temperatures (-78 °C) is critical to kinetically favor the formation of the (Z)-enolate. The lithium cation coordinates with both the enolate oxygen and the carbonyl oxygen of the ethyl ester, locking the molecule into a rigid, planar chelate. The phenyl ring of the mandelate projects directly over the Si-face of this chelate, forcing the electrophile to attack exclusively from the unhindered Re-face.

Self-Validating System:

  • In-Process: Prior to electrophile addition, extract a 0.1 mL aliquot and quench with D 2​ O. 1 H NMR analysis of this aliquot must show >95% deuterium incorporation at the α -carbon, validating quantitative enolate formation.

  • Post-Reaction QC: Chiral HPLC analysis must be performed against a racemic standard to confirm a diastereomeric excess (d.e.) of >95%.

Protocol 3: Auxiliary Cleavage and Recovery

For process chemistry economics, the chiral auxiliary must be cleaved without epimerizing the newly formed stereocenter, and the auxiliary must be recovered for reuse[2].

Step-by-Step Methodology:

  • Dissolve the diastereopure product in a 3:1:1 mixture of THF/Methanol/Water.

  • Add Lithium hydroxide monohydrate (LiOH·H 2​ O) (2.0 eq) at 0 °C.

  • Stir for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Acidify the mixture to pH 2 using 1M HCl, extract the target enantiopure carboxylic acid into ethyl acetate, and separate.

  • Recover the cleaved Ethyl (S)-(+)-mandelate from the organic phase via selective crystallization or chromatography.

Mechanistic Causality: Mild alkaline hydrolysis with LiOH is chosen over acidic hydrolysis to prevent the retro-aldol or epimerization side-reactions that can occur at the newly formed α -stereocenter under harsh conditions.

Workflow Substrate Prochiral Substrate Coupling Esterification (DCC/DMAP) Substrate->Coupling Auxiliary Ethyl (S)-(+)-Mandelate Auxiliary->Coupling ChiralIntermediate Chiral Mandelate Ester Coupling->ChiralIntermediate Reaction Diastereoselective Reaction ChiralIntermediate->Reaction Reagent Diastereomer Diastereopure Intermediate Reaction->Diastereomer Steric Control Cleavage Auxiliary Cleavage Diastereomer->Cleavage Product Enantiopure Product Cleavage->Product Target Recovery Recovered Auxiliary Cleavage->Recovery Recycle Recovery->Auxiliary Reuse

Caption: Workflow of Ethyl (S)-(+)-Mandelate as a chiral auxiliary in asymmetric synthesis.

Advanced Applications: Biocatalytic Integration

Beyond traditional organic synthesis, Ethyl (S)-(+)-mandelate is frequently utilized in advanced biocatalytic workflows. Recent studies have demonstrated the enantioselective biodegradation and biocatalytic aminolysis of mandelates using lipases[4].

For instance, the application of Candida antarctica lipase (CAL-B) allows for the kinetic resolution of racemic ethyl mandelate via aminolysis, yielding highly enantioenriched (S)-mandelamides and recovering unreacted (R)-esters[4]. This highlights the compound's versatility not just as an auxiliary, but as a primary substrate in the development of green-chemistry enzymatic pathways.

References

  • Wikipedia - Chiral Auxiliary: History and Applications in Stereochemistry. Available at: [Link]

  • Biblioteca Digital de Teses e Dissertações da USP - Biocatalytic aminolysis of ethyl (S)-mandelate by lipase from Candida antarctica. Available at: [Link]

  • Ethernet.edu - Mechanistic Models of Asymmetric Reductions: Optical yield of ethyl S-mandelate. Available at:[Link]

Sources

Application

Application Note: Chromatographic Enantioseparation Strategies for Ethyl (S)-(+)-Mandelate

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals Matrix: Pharmaceutical Intermediates / Fine Chemicals Executive Summary & Scientific Rationale Ethyl mandelate is a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals Matrix: Pharmaceutical Intermediates / Fine Chemicals

Executive Summary & Scientific Rationale

Ethyl mandelate is a highly versatile chiral building block utilized extensively in the asymmetric synthesis of active pharmaceutical ingredients (APIs). Because the physiological and biological activities of enantiomers can differ drastically, the precise determination of enantiomeric excess (ee) for Ethyl (S)-(+)-mandelate is a critical quality attribute (CQA) in drug development.

As a Senior Application Scientist, I approach chiral method development not merely as a set of parameters, but as a dynamic interplay of molecular recognition. This guide outlines three field-proven chromatographic modalities—Normal-Phase High-Performance Liquid Chromatography (NP-HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC)—detailing the causality behind phase selection, mobile phase optimization, and system self-validation.

Mechanistic Insights into Chiral Recognition

Successful enantioseparation relies on the formation of transient diastereomeric complexes between the racemic analyte and the Chiral Stationary Phase (CSP).

  • Polysaccharide-Based CSPs (HPLC/SFC): Columns such as Chiralcel® OD-H utilize cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel[1]. The chiral recognition mechanism is driven by the carbamate linker. The electron-donating methyl groups on the stationary phase's phenyl rings increase the electron density on the carbonyl oxygen, creating strong hydrogen-bonding acceptor sites for the hydroxyl group of ethyl mandelate[2]. Simultaneously, the aromatic ring of ethyl mandelate inserts into the chiral helical grooves of the cellulose backbone, stabilized by π−π stacking interactions[2]. The spatial orientation of the (R) and (S) enantiomers dictates the steric hindrance encountered within this cavity, leading to differential retention.

  • Cyclodextrin-Based CSPs (GC): Capillary columns like the β-DEX 120 separate enantiomers via reversible inclusion complexes[3]. The hydrophobic cavity of the permethylated β-cyclodextrin encapsulates the phenyl group of volatile ethyl mandelate, while the rim's functional groups provide secondary chiral interactions without the need for prior derivatization[3].

Comparative Chromatographic Performance

To select the optimal technique for your laboratory's throughput and sensitivity requirements, refer to the comparative data summarized below.

ParameterNP-HPLC (Gold Standard)SFC (High Throughput)Capillary GC (Volatile Analysis)
Chiral Stationary Phase Chiralcel® OD-H (5 µm)[1]Eurocel 01 (5 µm)[4]β-DEX 120 (0.25 µm film)[3]
Mobile / Carrier Phase n-Hexane / Isopropanol (90:10)[1]Supercritical CO₂ / Modifier[4]Helium Gas[3]
Flow Rate 1.0 mL/min[1]3.0 mL/min2.0 mL/min
Detection UV at 220 nm / 254 nm[1]UV at 220 nmFID or MS
Retention Time (Enantiomer 1) ~8.5 min[1]2.23 min[4]~12.1 min[1]
Retention Time (Enantiomer 2) ~10.2 min[1]2.96 min[4]~12.5 min[1]
Typical Resolution ( Rs​ ) > 2.0[1]> 2.0> 1.8[1]

Experimental Workflows & Decision Logic

The following DOT diagram maps the logical progression from sample preparation through method selection, optimization, and final system validation.

G Start Racemic Ethyl Mandelate Sample Preparation TechSelect Select Chromatographic Modality Start->TechSelect HPLC NP-HPLC (High Resolution) TechSelect->HPLC SFC SFC (High Throughput) TechSelect->SFC GC Chiral GC (Volatiles/No Deriv) TechSelect->GC ColHPLC Polysaccharide CSP (Chiralcel OD-H) HPLC->ColHPLC ColSFC Cellulose CSP (Eurocel 01) SFC->ColSFC ColGC Cyclodextrin Column (β-DEX 120) GC->ColGC Opt Parameter Optimization (Mobile Phase, Temp, Flow) ColHPLC->Opt ColSFC->Opt ColGC->Opt Val System Suitability & Validation (Rs > 1.5, %ee Calculation) Opt->Val

Caption: Workflow for selecting and optimizing chiral separation methods for ethyl mandelate.

Detailed Analytical Protocols

Every protocol described below is designed as a self-validating system . Before analyzing unknown samples, the system suitability testing (SST) criteria must be met to prove that the thermodynamic environment of the column is functioning correctly.

Protocol A: Normal-Phase HPLC (The Gold Standard)

This method utilizes differential partitioning between a non-polar mobile phase and a solid polysaccharide CSP[1].

Causality Note: The 90:10 ratio of Hexane to Isopropanol (IPA) is deliberate. Hexane acts as the weak solvent, forcing the analyte into the chiral grooves, while IPA acts as the hydrogen-bonding modifier that competes with the analyte, preventing excessive retention and peak broadening[1].

  • Preparation of Mobile Phase: Mix HPLC-grade n-Hexane and Isopropanol in a 90:10 (v/v) ratio[1]. Degas ultrasonically for 10 minutes.

  • Sample Preparation: Dissolve the Ethyl (S)-(+)-mandelate sample in the mobile phase to a final concentration of 1.0 mg/mL[1]. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)[1].

    • Flow Rate: 1.0 mL/min[1].

    • Column Temperature: 25 °C (Thermostatic control is critical; temperature fluctuations alter the hydrogen-bond thermodynamics).

    • Injection Volume: 10 µL[1].

    • Detection: UV at 220 nm[1].

  • System Suitability & Self-Validation:

    • Inject a racemic standard of ethyl mandelate.

    • Validation Gate: Proceed only if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 (baseline separation) and the tailing factor is ≤1.2 .

Protocol B: Supercritical Fluid Chromatography (SFC)

SFC is the preferred method for high-throughput environments, utilizing supercritical CO₂ which possesses high diffusivity and low viscosity, allowing for rapid mass transfer.

  • System Setup: Equip the SFC with a Eurocel 01 column (cellulose-based chiral selector, 250 x 4.6 mm, 5 µm)[4].

  • Mobile Phase Optimization: Program the co-solvent (modifier) pump to deliver 10-15% Methanol or IPA into the supercritical CO₂ stream.

  • Operating Parameters:

    • Flow Rate: 3.0 mL/min.

    • Backpressure: 120-150 bar (Maintains CO₂ in the supercritical state).

    • Temperature: 35 °C.

  • System Suitability & Self-Validation:

    • Inject the racemic mixture.

    • Validation Gate: Confirm retention times at approximately 2.23 min and 2.96 min[4]. Calculate the enantiomeric excess ( ee ) using the area normalization method.

Protocol C: Capillary Gas Chromatography (GC)

GC is ideal for highly volatile derivatives and avoids solvent consumption.

Causality Note: The GC oven temperature plays a critical role in tuning enantioselectivity. Decreasing the isothermal temperature thermodynamically favors the formation of the inclusion complex of one enantiomer over the other, increasing the separation factor ( α )[3].

  • Column Installation: Install a β-DEX 120 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)[3].

  • Carrier Gas: High-purity Helium at a constant flow of 2.0 mL/min.

  • Temperature Program:

    • Initial hold at 90 °C for 0 min, then ramp at 10 °C/min to an isothermal hold at 140 °C[5].

  • Sample Injection: Inject 1 µL of the sample (dissolved in dichloromethane) using a split ratio of 50:1 to prevent column overloading[1].

  • System Suitability & Self-Validation:

    • Inject the racemate.

    • Validation Gate: Ensure the (S) and (R) enantiomers elute distinctly (typically around 12.1 min and 12.5 min)[1]. If Rs​<1.5 , reduce the isothermal hold temperature by 5 °C to increase the α value[3].

References

  • Asian Journal of Chemistry. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Available at: [Link]

  • Gcms.cz. Chiral Cyclodextrin Capillary GC Columns. Available at:[Link]

  • eSens.kr / LabRulez. Chiral separation of Ethyl-Mandelate (SFC Applications Journal). Available at:[Link]

  • Amazon AWS / Literature Supplement. Vanadium-Catalyzed Asymmetric Oxidation of α-Hydroxy Esters Using Molecular Oxygen. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chiral HPLC for Ethyl (S)-(+)-Mandelate Analysis

Welcome to the Technical Support Center for chiral method development and troubleshooting. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the enantiomeric re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral method development and troubleshooting. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the enantiomeric resolution of ethyl mandelate.

Here, we bridge the gap between theoretical chiral recognition mechanisms and practical, day-to-day laboratory execution.

Mechanistic Grounding: The "Why" Behind the Separation

Ethyl mandelate is a highly valuable chiral building block, but its enantioseparation requires a stationary phase capable of complex, multi-point recognition. The analyte possesses a chiral center adjacent to a hydroxyl group, a phenyl ring, and an ester carbonyl.

This structural triad perfectly complements the chiral grooves of polysaccharide-based Chiral Stationary Phases (CSPs) , specifically derivatized cellulose and amylose [1].

  • Hydrogen Bonding: The carbamate linkages (NH and C=O) on the CSP act as hydrogen bond donors and acceptors, interacting strongly with the hydroxyl and carbonyl groups of ethyl mandelate.

  • π−π Interactions: The derivatized phenyl rings on the CSP (e.g., 3,5-dimethylphenyl groups) engage in π−π stacking with the phenyl ring of the analyte.

  • Steric Inclusion: The helical supramolecular structure of the polysaccharide polymer creates chiral cavities. The (R)- and (S)-enantiomers experience different steric hindrances when entering these cavities, resulting in differential retention times (elution order) [1].

Standard Operating Protocol: Baseline Enantioseparation

To ensure a self-validating and reproducible system, follow this standardized normal-phase protocol using a Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H or Kromasil® CelluCoat) [1, 4].

Step-by-Step Methodology
  • Mobile Phase Preparation: Measure HPLC-grade n-Hexane and Isopropanol (IPA) separately in graduated cylinders to avoid volume-contraction errors. Combine in a 90:10 (v/v) Hexane/IPA ratio. Sonicate under vacuum for 10 minutes to degas.

  • Column Equilibration: Install a 250 mm x 4.6 mm, 5 µm cellulose-based CSP column. Set the column oven to 25 °C . Purge the system and equilibrate the column at 1.0 mL/min for at least 15 column volumes (approx. 45 minutes) until the UV baseline (at 210 nm) is completely stable.

  • Sample Preparation (Critical Step): Weigh 10 mg of the ethyl mandelate sample. Dissolve it strictly in the mobile phase (Hexane/IPA 90:10) to a final concentration of 1.0 mg/mL. Causality: Using a stronger solvent (like 100% IPA or Ethanol) as the diluent will cause the sample plug to disrupt the local mobile phase equilibrium on the column head, leading to severe band broadening and peak splitting.

  • Acquisition & System Suitability: Inject 5 µL of the sample. Monitor UV absorbance at 210 nm .

    • Validation Check: Ensure the retention factor ( k′ ) of the first peak is > 1.0 to guarantee sufficient interaction with the stationary phase. Baseline resolution ( Rs≥1.5 ) must be achieved before quantifying the (S)-(+)-enantiomer excess (ee%).

Quantitative Data: CSP Performance Comparison

The following table summarizes validated experimental parameters and expected resolution for ethyl mandelate across different high-performance CSPs [1, 2, 3, 4].

Chiral Stationary Phase (CSP)Selector TypeMobile Phase (v/v)Flow RateTempResolution ( Rs )
CHIRALPAK® IH Amylose tris(S)- α -methylbenzylcarbamaten-Hexane / IPA (90:10)1.0 mL/min25 °C5.59
CHIRALPAK® IB N-5 Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / THF (80:20)1.0 mL/min25 °C8.12
Kromasil® CelluCoat (3 µm) Cellulose tris(3,5-dimethylphenylcarbamate)Heptane / IPA (90:10)1.0 mL/min25 °CBaseline (>2.0)
Chiralcel® OD Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / IPA (Ratio Var.)1.0 mL/min25 °CBaseline

Troubleshooting & FAQs

Q1: I am observing poor resolution ( Rs<1.5 ) between the (R)- and (S)-ethyl mandelate peaks. How do I optimize this? A: Poor resolution is typically a function of excessive mobile phase elution strength or suboptimal temperature.

  • Action: First, decrease the polar modifier (IPA) concentration from 10% to 5%. This increases the retention factor ( k′ ), allowing the enantiomers more time to interact with the chiral cavities.

  • Causality: Chiral recognition is an enthalpy-driven process. If lowering the modifier doesn't work, decrease the column temperature from 25 °C to 15 °C. Lower temperatures enhance the stability of the transient analyte-CSP diastereomeric complexes, amplifying the separation factor ( α ).

Q2: The (S)-(+)-mandelate peak is exhibiting severe tailing (Tailing factor > 1.5). How can I correct peak asymmetry? A: In normal phase chiral chromatography of neutral esters, tailing is rarely due to basic secondary interactions. Instead, it is almost always caused by column overloading or diluent mismatch [4].

  • Action: Reduce your injection mass. Cut the injection volume from 10 µL to 5 µL, or dilute the sample to 0.5 mg/mL. If the peak shape improves, you were operating outside the linear range of the CSP isotherm. Ensure your sample is dissolved in the exact mobile phase composition.

Q3: My retention times (Rt) are drifting earlier with each consecutive run. What is the root cause? A: Retention time drift in normal phase HPLC is heavily linked to moisture accumulation on the column.

  • Causality: Polysaccharide CSPs are highly polar. Trace water dissolved in the non-polar alkane (Hexane/Heptane) gradually adsorbs onto the stationary phase, deactivating the hydrogen-bonding sites required to retain ethyl mandelate.

  • Action: Ensure you are using strictly anhydrous, HPLC-grade solvents. You can install a silica guard column or a moisture trap on your solvent lines to scavenge trace water before it reaches the chiral column.

Visual Workflows and Logic Trees

Method Development Workflow

Workflow Start Start: Ethyl Mandelate Enantioseparation CSP Select Polysaccharide CSP (e.g., Cellulose-based) Start->CSP MP Set Normal Phase Eluent (Hexane/IPA 90:10) CSP->MP Eval Evaluate Resolution (Rs) MP->Eval Check Is Rs ≥ 1.5? Eval->Check Opt Optimize Modifier % or Temperature Check->Opt No Val Validate Method & System Suitability Check->Val Yes Opt->Eval Re-test

Caption: Chiral HPLC method development workflow for ethyl mandelate enantioseparation.

Peak Tailing Troubleshooting Logic

Troubleshooting Issue Issue: Asymmetric/Tailing (S)-(+)-Mandelate Peak CheckDil Check Sample Diluent Issue->CheckDil FixDil Match Diluent to Mobile Phase CheckDil->FixDil Mismatch CheckLoad Check Mass Load CheckDil->CheckLoad Matched Resolved Peak Symmetry Restored (Tf < 1.5) FixDil->Resolved FixLoad Reduce Injection Vol (e.g., to 5 µL) CheckLoad->FixLoad Overloaded CheckSil Secondary Silanol Interactions? CheckLoad->CheckSil Normal Load FixLoad->Resolved FixSil Add 0.1% TFA to Mobile Phase CheckSil->FixSil Suspected FixSil->Resolved

Caption: Troubleshooting logic tree for correcting peak tailing in ethyl mandelate chiral analysis.

References

  • DAICEL Chiral Application Search. "Ethyl mandelate - CHIRALPAK IH Application ID: 1943". Available at: [Link]

  • DAICEL Chiral Application Search. "Ethyl mandelate - CHIRALPAK IB N-5 Application ID: 1869". Available at: [Link]

  • Chromsoc / Kromasil. "Chiral separations − efficient, fast and productive". Available at: [Link]

Optimization

Technical Support Center: Troubleshooting Ethyl (S)-(+)-mandelate Crystallization &amp; Purification

Welcome to the Technical Support Center. As application scientists, we know that isolating high-purity Ethyl (S)-(+)-mandelate is rarely a straightforward process.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we know that isolating high-purity Ethyl (S)-(+)-mandelate is rarely a straightforward process. Because the synthesis relies on equilibrium-driven Fischer esterification, crude mixtures are inherently prone to unreacted precursors, enantiomeric co-crystallization, and polymeric degradation products.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to help you achieve >99% enantiomeric excess (ee) and eliminate crystallization inhibitors.

Diagnostic Workflow for Impurity Resolution

The following decision tree outlines the analytical logic for identifying and resolving the three primary classes of impurities encountered during Ethyl (S)-(+)-mandelate purification.

Workflow Start Crude Ethyl (S)-mandelate Analyze Purity Analysis (GC-MS & Chiral HPLC) Start->Analyze Imp_Acid Acidic Impurities (Mandelic Acid) Analyze->Imp_Acid Detected Imp_Chiral Chiral Impurities ((R)-enantiomer) Analyze->Imp_Chiral Detected Imp_Poly Polymeric Byproducts (Viscous residue) Analyze->Imp_Poly Detected Action_Wash Aqueous NaHCO3 Wash (Neutralization) Imp_Acid->Action_Wash Action_Cryst Seeded Preferential Crystallization Imp_Chiral->Action_Cryst Action_Chroma Flash Chromatography (Polarity Separation) Imp_Poly->Action_Chroma Action_Wash->Analyze Re-evaluate Pure Pure Ethyl (S)-mandelate (>99% ee) Action_Cryst->Pure Action_Chroma->Pure

Diagnostic workflow for resolving impurities in Ethyl (S)-(+)-mandelate crystallization.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my crystallized Ethyl (S)-(+)-mandelate contain significant amounts of unreacted mandelic acid, and how do I eliminate it? A: Ethyl (S)-(+)-mandelate is typically synthesized via the Fischer esterification of (S)-(+)-mandelic acid with ethanol, catalyzed by a strong acid[1]. Because this is a thermodynamically controlled equilibrium reaction, incomplete conversion inevitably leaves unreacted mandelic acid in the crude mixture[1]. If the water byproduct is not continuously removed from the system, the reverse hydrolysis reaction accelerates. Resolution: Exploit the difference in pKa. Mandelic acid is highly acidic, whereas the ester product is neutral. Performing a liquid-liquid extraction with a basic aqueous wash (e.g., saturated NaHCO₃) deprotonates the unreacted acid into a highly water-soluble sodium salt, effectively partitioning it away from the organic target compound[1].

Q2: I am observing a low enantiomeric excess (ee) in my final crystal crop. What causes (R)-mandelate co-crystallization, and how can I selectively crystallize the (S)-(+)-enantiomer? A: Mandelic acid and its ester derivatives frequently crystallize as racemic compounds rather than conglomerates, meaning the (R)- and (S)-enantiomers pair up in the same crystal lattice[2]. If your starting material underwent partial racemization, the (R)-enantiomer will co-crystallize. Resolution: You must operate strictly within the metastable zone of the phase diagram[3]. By utilizing Seeded Preferential Crystallization , you introduce pure (S)-(+)-mandelate seeds into a supersaturated solution. This provides a homochiral surface area that kinetically favors the growth of the (S)-enantiomer while the (R)-enantiomer remains trapped in the mother liquor[3]. Additionally, utilizing chiral tailor-made solvents, such as (S)-n-propyl mandelate, creates an asymmetric thermodynamic environment that specifically inhibits the nucleation of the unwanted (R)-enantiomer[2].

Q3: What are the dark, viscous impurities forming during the synthesis phase, and how do they interfere with crystallization? A: These are typically polymeric byproducts or etherification side-products. At elevated reflux temperatures, strong acid catalysts can trigger the dehydration of ethanol (forming diethyl ether) and promote intermolecular reactions involving the alpha-hydroxyl group of the mandelate[1]. These viscous impurities act as crystallization inhibitors; they coat the growing crystal faces of Ethyl (S)-(+)-mandelate, disrupting lattice formation and severely reducing yield. Resolution: If these are detected, a flash column chromatography step is mandatory prior to crystallization to separate the product based on polarity[1].

Q4: Are there advanced materials that can help resolve enantiomers if traditional crystallization fails? A: Yes. Recent advancements in Chiral Metal-Organic Materials (CMOMs) have introduced "chiral crystalline sponges." For example, the framework CMOM-5[BF4] features chiral channels that exhibit high selectivity toward the S-isomers of mandelate esters. In chiral resolution experiments, CMOM-5[BF4] achieved an enantiomeric excess of 78.4% for Ethyl (S)-mandelate by selectively binding the guest molecules via hydrogen bonding and C–H···π interactions[4].

Standard Operating Procedures (SOPs) for Purification

Protocol A: Pre-Crystallization Liquid-Liquid Extraction (Removal of Acidic Byproducts)

Objective: Isolate Ethyl (S)-(+)-mandelate from unreacted starting materials and acid catalysts prior to crystallization[1].

  • Solvent Exchange: Following the esterification reaction, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator. Causality: Ethanol acts as a co-solvent that can induce emulsion formation and cause the non-polar product to partition incorrectly into the aqueous phase[1].

  • Organic Solubilization: Dissolve the concentrated crude residue in a non-polar organic solvent (e.g., ethyl acetate or diethyl ether)[1].

  • Neutralization Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).

  • Self-Validation & Venting: Gently invert the funnel and immediately open the stopcock to vent. The evolution of CO₂ gas is a positive indicator that the acidic components (mandelic acid and catalyst) are reacting to form water-soluble salts[1]. Continue washing until gas evolution ceases and the aqueous layer tests basic (pH > 8). System Validation: A pH of < 7 indicates incomplete neutralization, requiring additional NaHCO₃ washes.

  • Phase Separation: Allow the layers to fully separate. Drain and discard the lower aqueous layer. Retain the upper organic layer containing the purified ester[1]. Dry over anhydrous Na₂SO₄ and concentrate.

Protocol B: Seeded Preferential Crystallization for Enantiomeric Enrichment

Objective: Maximize the enantiomeric purity of Ethyl (S)-(+)-mandelate from a partially racemic mixture[3].

  • Solution Preparation: Dissolve the neutralized crude product in an optimized solvent system (e.g., a mixture of hexane/ethyl acetate or a chiral solvent[2]) at an elevated temperature until fully dissolved.

  • Metastable Zone Entry: Cool the solution slowly (e.g., 0.1 °C/min) to a temperature just below the saturation point, entering the metastable zone where the solution is supersaturated but spontaneous nucleation has not yet occurred[3].

  • Homochiral Seeding: Introduce 1-2% (w/w) of highly pure Ethyl (S)-(+)-mandelate seed crystals. Causality: The seeds provide a low-energy template for the (S)-enantiomer to deposit, bypassing the nucleation activation energy while the counter-enantiomer remains kinetically trapped in solution[3].

  • Isothermal Growth & Isolation: Hold the temperature constant or cool very gradually to allow crystal growth. System Validation: Monitor the mother liquor via Chiral HPLC. Filter the suspension before the critical supersaturation limit of the (R)-enantiomer is reached. Wash the filter cake with cold, non-polar anti-solvent to remove residual mother liquor.

Quantitative Data: Impurity Profiling & Resolution

The following table summarizes the typical impurity profile of crude Ethyl (S)-(+)-mandelate, diagnostic techniques, and targeted resolution metrics.

Impurity ProfileDiagnostic TechniqueTypical Crude ConcentrationPrimary Resolution StrategyTarget Post-Purification
Unreacted Mandelic Acid GC-MS / TLC (Rf ~0.1)5.0% – 15.0%Liquid-Liquid Extraction (NaHCO₃)< 0.1%
(R)-(-)-Mandelate Chiral HPLC1.0% – 5.0%Seeded Preferential Crystallization< 0.5% (>99% ee)
Polymeric Byproducts NMR (Broad peaks)2.0% – 8.0%Flash Column ChromatographyNon-detectable
Diethyl Ether / Ethanol GC-MS10.0% – 20.0%Rotary Evaporation / Distillation< 0.1%

References

  • Lorenz, H., et al. "Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid." Crystal Growth & Design, ACS Publications. URL: [Link]

  • Cascella, F., et al. "Semi-continuous and continuous processes for enantiomeric separation." Reaction Chemistry & Engineering, RSC Publishing. URL: [Link]

  • Zhang, X., et al. "Effect of Extra-Framework Anion Substitution on the Properties of a Chiral Crystalline Sponge." National Center for Biotechnology Information (NIH). URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Ethyl (S)-(+)-mandelate and Methyl (S)-(+)-mandelate

For researchers, scientists, and professionals in drug development, the selection of a chiral building block is a critical decision that influences reaction efficiency, yield, and scalability. Among the versatile scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of a chiral building block is a critical decision that influences reaction efficiency, yield, and scalability. Among the versatile scaffolds available, mandelic acid esters are prized for their utility in asymmetric synthesis. This guide provides an in-depth technical comparison of two common derivatives: Ethyl (S)-(+)-mandelate and Methyl (S)-(+)-mandelate. We will dissect the subtle yet significant differences in their reactivity, grounded in fundamental chemical principles and supported by experimental data, to inform your selection process.

Introduction to the Molecules: Structure and Properties

Ethyl (S)-(+)-mandelate and Methyl (S)-(+)-mandelate are the ethyl and methyl esters of (S)-mandelic acid, respectively. They share the same chiral center and core phenylglycolate structure but differ in the alkyl group of the ester moiety. This seemingly minor variation has tangible consequences for their chemical behavior.

G Start Reactivity Comparison Steric Steric Hindrance Start->Steric Electronic Electronic Effects Start->Electronic Methyl Methyl Group (-CH₃) Smaller Size Steric->Methyl Ethyl Ethyl Group (-CH₂CH₃) Larger Size Steric->Ethyl Electronic->Methyl Electronic->Ethyl Me_effect Less hindrance for nucleophilic attack Methyl->Me_effect Me_e_effect Less electron-donating (More electrophilic C=O) Methyl->Me_e_effect Et_effect Greater hindrance for nucleophilic attack Ethyl->Et_effect Et_e_effect More electron-donating (Less electrophilic C=O) Ethyl->Et_e_effect Outcome Higher Reactivity for Methyl Ester Me_effect->Outcome Et_effect->Outcome Me_e_effect->Outcome Et_e_effect->Outcome

Caption: Factors influencing the relative reactivity of mandelate esters.

In most nucleophilic acyl substitution reactions, the steric effect is the dominant factor. Therefore, Methyl (S)-(+)-mandelate is generally expected to be more reactive than Ethyl (S)-(+)-mandelate.

Comparative Reactivity in Key Synthetic Transformations

Chemical Reactivity: Hydrolysis and Transesterification

The most common reactions involving esters are nucleophilic acyl substitutions, such as base-promoted hydrolysis (saponification). The reaction proceeds through a tetrahedral intermediate formed by the attack of a nucleophile (e.g., OH⁻) on the carbonyl carbon.

Enzymatic Reactivity: Oxidation by (S)-Mandelate Dehydrogenase

Biological systems offer a different perspective, where enzyme active sites can mitigate or even favor specific steric profiles. A key study investigated both mandelate esters as substrates for (S)-mandelate dehydrogenase (MDH) from Pseudomonas putida, an enzyme that oxidizes (S)-mandelate to benzoylformate. [3] The study revealed that while the binding affinity (1/Kₘ) for both neutral esters was 25-50 fold lower than for the natural substrate (S)-mandelate, they were both effectively oxidized with comparable catalytic turnover rates (kcat). [3]

Substrate Kₘ (mM) kcat (s⁻¹) kcat/Kₘ (M⁻¹s⁻¹)
Methyl (S)-mandelate 10 ± 0.5 390 ± 10 3.9 x 10⁴
Ethyl (S)-mandelate 13 ± 0.4 420 ± 9 3.2 x 10⁴

Data sourced from Dewanti, A. R., & Mitra, B. (2004). [3] Analysis of Experimental Data: The Michaelis-Menten constant (Kₘ), which is an inverse measure of binding affinity, is slightly lower for the methyl ester (10 mM) than the ethyl ester (13 mM), suggesting marginally tighter binding of the methyl derivative in the enzyme's active site. [3]However, the turnover number (kcat) is remarkably similar for both, with the ethyl ester showing a slightly higher rate (420 s⁻¹) than the methyl ester (390 s⁻¹). [3] The overall catalytic efficiency (kcat/Kₘ) is very close for both esters, with the methyl ester having a slight edge. [3]This demonstrates that in the specific, constrained environment of the MDH active site, the steric and electronic differences between the methyl and ethyl groups do not significantly hinder the rate-limiting step of the enzymatic oxidation. [3] Conclusion: In the context of enzymatic oxidation by MDH, both esters are highly effective substrates with comparable catalytic efficiencies. The choice between them for a biocatalytic process would likely depend on other factors such as cost, availability, or downstream processing.

Experimental Protocols

To empirically validate the difference in chemical reactivity, a comparative kinetic analysis of base-promoted hydrolysis can be performed.

Protocol: Comparative Analysis of Hydrolysis Rate

This protocol outlines a method to monitor the hydrolysis of the two esters by measuring the consumption of hydroxide over time using titration.

Objective: To determine the second-order rate constant for the saponification of Methyl (S)-(+)-mandelate and Ethyl (S)-(+)-mandelate.

Materials:

  • Methyl (S)-(+)-mandelate

  • Ethyl (S)-(+)-mandelate

  • Ethanol (or other suitable solvent, e.g., Acetone)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.05 M Hydrochloric Acid (HCl) solution

  • Phenolphthalein indicator

  • Constant temperature water bath (e.g., 25°C)

  • Stopwatch, burettes, pipettes, conical flasks

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis cluster_kinetics Kinetic Analysis A1 Prepare 0.05 M solutions of each ester in ethanol B1 Mix equal volumes of ester and NaOH solutions. Start stopwatch (t=0). A1->B1 A2 Prepare 0.05 M NaOH in ethanol A2->B1 A3 Equilibrate all solutions and flasks in water bath A3->B1 B2 At timed intervals (e.g., 5, 10, 20 min), withdraw an aliquot (e.g., 10 mL) B1->B2 B3 Immediately add aliquot to a flask containing a known excess of standardized HCl to quench the reaction B2->B3 C1 Add phenolphthalein indicator B3->C1 C2 Titrate the unreacted HCl with standardized NaOH C1->C2 C3 Calculate [OH⁻] at each time point C2->C3 D1 Plot 1/[OH⁻] vs. time C3->D1 D2 Determine the slope of the line D1->D2 D3 Slope = k (second-order rate constant) D2->D3 D4 Compare k_methyl vs. k_ethyl D3->D4

Caption: Workflow for comparative kinetic analysis of ester hydrolysis.

Procedure:

  • Preparation: Prepare equimolar solutions (e.g., 0.05 M) of each ester and sodium hydroxide in the chosen solvent. Allow all solutions to reach thermal equilibrium in the water bath.

  • Initiation: To start the reaction, mix equal volumes of the ester solution and the NaOH solution in a larger flask. Start the stopwatch immediately.

  • Sampling & Quenching: At predetermined time intervals, withdraw a precise aliquot of the reaction mixture and immediately add it to a flask containing a known excess amount of standardized HCl. This quenches the reaction by neutralizing the remaining NaOH.

  • Titration: Add a few drops of phenolphthalein to the quenched sample and titrate the excess HCl with standardized NaOH to a faint pink endpoint.

  • Calculation: From the titration data, calculate the concentration of unreacted NaOH at each time point.

  • Data Analysis: For a second-order reaction, a plot of 1/[NaOH] versus time will yield a straight line. The slope of this line is the second-order rate constant, k.

  • Comparison: The ester with the larger rate constant (k) is the more reactive substrate under these conditions. The methyl ester is expected to yield a significantly larger k value.

Summary and Practical Recommendations

The choice between Ethyl (S)-(+)-mandelate and Methyl (S)-(+)-mandelate should be guided by the specific demands of the chemical transformation.

FeatureMethyl (S)-(+)-mandelateEthyl (S)-(+)-mandelateRecommendation
Chemical Reactivity Higher LowerFor standard nucleophilic acyl substitutions (hydrolysis, aminolysis, etc.), the methyl ester will provide faster reaction rates and may allow for milder reaction conditions.
Steric Hindrance Lower HigherIn syntheses where minimizing steric bulk around the reaction center is critical, the methyl ester is the superior choice.
Enzymatic Reactivity (MDH) High (Comparable)High (Comparable)For biocatalytic oxidations using (S)-mandelate dehydrogenase, both esters are excellent substrates. The choice can be based on cost or other process considerations.
Handling Higher Melting PointLower Melting PointThe higher melting point of the methyl ester may be advantageous for handling and purification as a solid, whereas the ethyl ester is more likely to be a low-melting solid or oil at room temperature.

References

  • Ito, M., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]

  • Dewanti, A. R., & Mitra, B. (2004). Esters of mandelic acid as substrates for (S)-mandelate dehydrogenase from Pseudomonas putida: implications for the reaction mechanism. Biochemistry, 43(8), 2159–2165. [Link]

  • American Chemical Society. (n.d.). Steric and electronic considerations of ester hydrolysis: Updating a longstanding physical organic kinetics experiment. ACS Publications. Retrieved from a specific ACS meeting abstract (Note: Direct link to abstract may vary by conference).
  • Anantakrishnan, S. V., & Krishnamurti, S. (1941). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 14(3), 270-278.
  • Internet Public Library. (2021). Esters Hydrolysis Rates. [Link]

Sources

Comparative

A Comprehensive Guide to the Validation of GC-MS Methods for Ethyl (S)-(+)-Mandelate Quantification: A Comparative Analysis

As a Senior Application Scientist, establishing a robust, reproducible, and highly sensitive analytical method for chiral building blocks is a non-negotiable prerequisite for pharmaceutical development. Ethyl (S)-(+)-man...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust, reproducible, and highly sensitive analytical method for chiral building blocks is a non-negotiable prerequisite for pharmaceutical development. Ethyl (S)-(+)-mandelate is a highly valuable chiral synthon used in the asymmetric synthesis of numerous active pharmaceutical ingredients (APIs). Because enantiomers can exhibit radically different pharmacological potencies and toxicities, quantifying the enantiomeric excess (ee%) of Ethyl (S)-(+)-mandelate with absolute certainty is critical[1].

This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities, and outlines a rigorously validated, self-validating GC-MS protocol grounded in the ICH Q2(R1) framework[2].

Objective Comparison of Analytical Modalities

While High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) has historically been the workhorse for mandelic acid derivatives[3], GC-MS offers distinct advantages in resolving power and structural confirmation.

When dealing with complex reaction matrices, co-eluting achiral impurities can obscure UV-Vis detection in HPLC[4]. GC-MS overcomes this by providing an orthogonal dimension of data: mass spectral fragmentation patterns.

Table 1: Performance Comparison of Analytical Techniques for Ethyl Mandelate
ParameterChiral GC-MS (β-DEX 120)Chiral HPLC (MIP/CSP)Chiral NMR (Shift Reagents)
Enantiomeric Resolution ( Rs​ ) > 2.5 (Baseline)1.5 - 2.0< 1.0 (Peak broadening)
Sensitivity (LOD) < 0.1 µg/mL ~ 1.0 µg/mL> 50 µg/mL
Run Time 15 - 20 min 25 - 40 min5 - 10 min
Structural Confirmation Yes (EI-MS Fragmentation) No (UV-Vis only)Yes (Proton environment)
Solvent Consumption Minimal (Carrier Gas) High (Organic Mobile Phases)Moderate (Deuterated Solvents)

Mechanistic Causality in Method Development

Expertise in chromatography requires understanding why a method works at the molecular level, rather than just executing a sequence of steps.

The Causality of Column Selection

For the separation of Ethyl mandelate enantiomers, we utilize a permethylated β-cyclodextrin stationary phase (e.g., β-DEX 120). The causality here is geometric: β-cyclodextrin possesses a torus-shaped cavity with a diameter of 6.0–6.5 Å[1]. This dimension perfectly accommodates the hydrophobic phenyl ring of the mandelate molecule, initiating an inclusion complex.

The Causality of Avoiding Derivatization

In standard GC-MS workflows, polar alpha-hydroxyl groups are routinely silylated (e.g., using BSTFA) to prevent peak tailing. However, in chiral GC-MS using cyclodextrin phases, we deliberately omit derivatization. Why? The chiral recognition mechanism relies heavily on the hydrogen-bond donor ability of the analyte's free alpha-hydroxyl group interacting with the oxygen atoms on the cyclodextrin rim. Silylating this hydroxyl group eliminates its H-bond donor capacity, drastically reducing or completely abolishing chiral selectivity[5].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates automated quality gates that instantly invalidate the run if chromatographic integrity drifts.

System_Validation A Sample Prep (Preserve α-OH) B Internal Standard (Methyl Mandelate) A->B C Chiral GC-MS (β-DEX 120) B->C D SST Gate (Rs > 1.5?) C->D E Data Validated (ee% Output) D->E Yes F Run Rejected D->F No

Figure 1: Self-validating GC-MS workflow with an automated System Suitability Test (SST) gate.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10 mg of the Ethyl mandelate sample in 10 mL of MS-grade ethyl acetate. Do not derivatize.

  • Internal Standard (IS) Addition: Spike the solution with 50 µg/mL of Methyl (±)-mandelate. The IS normalizes injection volume variances and matrix effects, closing the validation loop.

  • Instrument Configuration:

    • Column: β-DEX 120 fused silica capillary (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: 220°C, Split ratio 50:1.

    • Oven Program: Isothermal at 130°C for 20 minutes. (Isothermal conditions maximize the thermodynamic differences in inclusion complex stabilities between enantiomers).

    • MS Detector: Electron Ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) mode tracking m/z 107 (base peak, tropylium ion) and m/z 180 (molecular ion).

  • System Suitability Testing (SST): Inject a racemic standard of Ethyl (±)-mandelate prior to the batch. The system is programmed to proceed only if the resolution ( Rs​ ) between the (R) and (S) enantiomers is ≥1.5 .

ICH Q2(R1) Validation Framework & Experimental Data

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[2]. The following parameters were strictly evaluated according to the ICH Q2(R1) guidelines.

ICH_Framework Root ICH Q2(R1) Validation Spec Specificity (Enantiomer Resolution) Root->Spec Sens Sensitivity (LOD < 0.1 µg/mL) Root->Sens Lin Linearity (R² > 0.999) Root->Lin Acc Accuracy & Precision (Recovery 98-102%) Root->Acc

Figure 2: Logical relationship of ICH Q2(R1) parameters for chiral analytical procedures.

Table 2: Experimental Validation Results Summary
Validation ParameterICH Q2(R1) RequirementExperimental Result (Ethyl (S)-(+)-mandelate)Status
Specificity Complete discrimination of analyte Rs​ = 2.85 between (R) and (S) enantiomersPASS
Linearity & Range R2≥0.99 across target range R2 = 0.9997 (Range: 1 - 100 µg/mL)PASS
Accuracy (Recovery) Mean recovery within 98-102%99.4% ± 0.6% (Spiked at 3 concentration levels)PASS
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.85%PASS
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3:1 0.02 µg/mLPASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 0.06 µg/mLPASS

By adhering to this framework, researchers can confidently quantify the enantiomeric excess of Ethyl (S)-(+)-mandelate, ensuring the safety and efficacy of downstream pharmaceutical products.

References

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
  • Source: gcms.
  • Source: researchgate.
  • Source: mdpi.
  • Source: cnr.

Sources

Validation

Benchmarking enzymatic vs chemical synthesis of Ethyl (S)-(+)-mandelate

As a Senior Application Scientist, I approach the synthesis of chiral intermediates not merely as a sequence of steps, but as a strictly controlled system of thermodynamic and kinetic parameters. Ethyl (S)-(+)-mandelate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the synthesis of chiral intermediates not merely as a sequence of steps, but as a strictly controlled system of thermodynamic and kinetic parameters. Ethyl (S)-(+)-mandelate is a critical chiral building block in pharmaceutical and agrochemical development. Selecting the optimal synthetic route requires balancing enantiomeric excess (ee), scalability, and environmental impact.

This guide objectively benchmarks the two most prominent methodologies for synthesizing Ethyl (S)-(+)-mandelate: Enzymatic Kinetic Resolution (EKR) and Chemical Asymmetric Hydrogenation .

Mechanistic Pathways & Workflow

The decision between biocatalysis and chemical synthesis fundamentally alters your starting materials and process engineering. Enzymatic routes typically rely on the kinetic resolution of a racemate, whereas chemical routes utilize the asymmetric reduction of a prochiral ketone[1].

G Racemate Racemic Ethyl Mandelate (Starting Material) EnzRoute Enzymatic Kinetic Resolution (Lipase Catalyst) Racemate->EnzRoute Acyl Donor Mild Conditions Ketoester Ethyl Benzoylformate (Starting Material) ChemRoute Asymmetric Hydrogenation (Ru-Chiral Ligand) Ketoester->ChemRoute H2 Pressure Organic Solvent EnzProd Ethyl (S)-(+)-Mandelate (Unreacted Enantiomer) EnzRoute->EnzProd ee > 98% EnzByprod (R)-Acylated Mandelate (Byproduct) EnzRoute->EnzByprod Separated via Chromatography ChemProd Ethyl (S)-(+)-Mandelate (Direct Product) ChemRoute->ChemProd ee > 95%

Workflow comparison: Enzymatic kinetic resolution vs. chemical asymmetric hydrogenation.

Mechanistic Causality & Strategic Selection

The Biocatalytic Approach: Enzymatic Kinetic Resolution (EKR)

Lipase-mediated kinetic resolution leverages the enzyme's active center to generate a mechanically asymmetric field[2]. Through a highly specific hydrogen-bond network, lipases such as Pseudomonas cepacia selectively acylate the (R)-enantiomer of racemic ethyl mandelate, leaving the desired (S)-enantiomer unreacted.

  • The Causality of Yield Limits: Standard EKR is mathematically capped at a 50% yield. However, coupling this system with a ruthenium-based racemization catalyst creates a Dynamic Kinetic Resolution (DKR) , continuously racemizing the unreacted substrate and pushing theoretical yields toward 100%[3].

The Chemical Approach: Asymmetric Hydrogenation

This route relies on transition metal catalysis (typically Ruthenium) paired with chiral diphosphine ligands (e.g., BINAP or SunPhos) to dictate the facial selectivity of hydride transfer to ethyl benzoylformate.

  • The Causality of Additives: The addition of Lewis acids, specifically CeCl3​⋅7H2​O , is a critical parameter. The Ce(III) coordinates with the ketoester to form a rigid five-membered ring intermediate. This prevents the non-selective, direct coordination of Ru(II) with the substrate, dramatically enhancing the enantioselectivity up to 98.3% ee[4].

Quantitative Benchmarking Data

The following table synthesizes the operational parameters and performance metrics of both methodologies to aid in process selection[1].

ParameterEnzymatic Kinetic Resolution (Lipase)Chemical Asymmetric Hydrogenation (Ru-Catalyzed)
Starting Material Racemic Ethyl MandelateEthyl Benzoylformate
Catalyst P. cepacia Lipase (Biocatalyst)Ru-SunPhos or Ru-BINAP (Heavy Metal)
Stereoselectivity High (>98% ee)Excellent (93% - 98% ee)
Max Theoretical Yield 50% (100% if DKR is utilized)100%
Reaction Conditions Mild (40°C, ambient pressure)Harsh (85–100°C, 50 bar H2​ )
Environmental Impact Low (Renewable catalyst, mild solvents)Moderate (Heavy metals, high energy input)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in quality control checkpoints. Do not proceed to subsequent steps without satisfying the validation criteria.

Protocol A: Enzymatic Kinetic Resolution (Lipase-Mediated)

Designed for high optical purity under mild conditions.

  • Substrate Preparation: Dissolve 1.0 mmol of racemic ethyl mandelate and 0.6 mmol of 4-chlorophenyl acetate in 5 mL of isooctane.

    • Causality: Why 4-chlorophenyl acetate instead of standard vinyl acetate? Vinyl acetate releases acetaldehyde upon acyl transfer, which forms Schiff bases with the lysine residues of the enzyme, permanently deactivating the biocatalyst. 4-chlorophenol is inert to the enzyme[3].

  • Biocatalysis: Add 50 mg of immobilized Pseudomonas cepacia lipase (PS-C). Incubate the suspension at 40°C under orbital shaking.

  • Self-Validation & QC (Critical): Monitor the reaction continuously via chiral HPLC (Chiralcel OD-H column). Stop the reaction exactly at 50% conversion.

    • Causality: In standard KR, the enzyme's selectivity is finite. Proceeding beyond 50% conversion forces the enzyme to begin acylating your target (S)-enantiomer due to (R)-enantiomer depletion, irreversibly degrading your yield. Stopping early leaves residual (R)-enantiomer, ruining the optical purity[2].

  • Isolation: Filter the immobilized enzyme (which can be washed and reused). Separate the unreacted Ethyl (S)-(+)-mandelate from the acylated (R)-byproduct via silica gel column chromatography.

Protocol B: Ru-Catalyzed Asymmetric Hydrogenation

Designed for maximum throughput and 100% atom economy.

  • Catalyst Pre-activation: In a high-pressure reactor under an argon atmosphere, dissolve [RuCl(benzene)(S)-SunPhos]Cl (0.01 mmol) and CeCl3​⋅7H2​O (0.08 mmol) in 5 mL of anhydrous ethanol.

    • Causality: The specific 1:8 ratio of Ru to Ce(III) is required to saturate the transition state complex, ensuring the ketoester is locked into the highly enantioselective conformation[4].

  • Hydrogenation: Add 1.0 mmol of ethyl benzoylformate. Seal the reactor, purge three times with hydrogen gas, and pressurize to 50 bar H2​ . Heat the system to 85°C for 15 hours.

  • Self-Validation & QC (Critical): Monitor the stoichiometric drop in hydrogen pressure. The system validates itself when H2​ uptake ceases exactly at the theoretical molar equivalent, indicating 100% conversion.

    • Causality: Achieving complete conversion is non-negotiable. Ethyl benzoylformate and ethyl mandelate share nearly identical chromatographic Rf​ values. Incomplete conversion results in a mixture that is notoriously difficult to separate, severely compromising the isolated yield[4].

  • Isolation: Depressurize the reactor slowly. Filter the mixture through a short pad of silica to remove the ruthenium and cerium salts. Evaporate the ethanol to yield Ethyl (S)-(+)-mandelate. Upgrade the ee to >99% via single recrystallization from 1,2-dichloroethane if necessary.

References

  • Title : Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties Source : NIH / PMC URL : [Link]

  • Title : Dynamic Kinetic Resolution of α-Hydroxy Acid Esters Source : Organic Letters - ACS Publications URL : [Link]

  • Title : CeCl3​⋅7H2​O : An Effective Additive in Ru-Catalyzed Enantioselective Hydrogenation of Aromatic α-Ketoesters Source : The Journal of Organic Chemistry - ACS Publications URL : [Link]

Sources

Comparative

Validating Stereocenter Retention in Ethyl (S)-(+)-Mandelate Substitution: A Comparative Methodological Guide

Introduction Ethyl (S)-(+)-mandelate is a privileged chiral building block widely utilized in pharmaceutical synthesis and drug development. Because it possesses an alpha-hydroxyl group at its stereocenter, it is highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl (S)-(+)-mandelate is a privileged chiral building block widely utilized in pharmaceutical synthesis and drug development. Because it possesses an alpha-hydroxyl group at its stereocenter, it is highly susceptible to nucleophilic substitution. However, controlling the stereochemical outcome of this substitution—specifically achieving strict retention of configuration—is a notorious synthetic challenge. Depending on the reagent and the chemical microenvironment, the reaction can proceed via an SN​2 pathway (inversion), an SN​1 pathway (racemization), or an SN​i pathway (retention)[1].

This guide objectively compares stereoretentive halogenation against standard stereoinversive protocols. By detailing the mechanistic causality behind reagent selection and providing a self-validating analytical framework using chiral High-Performance Liquid Chromatography (HPLC), researchers can reliably synthesize and verify stereoretentive products.

Mechanistic Causality: SN​i vs. SN​2 Pathways

To achieve stereocenter retention, the substitution mechanism must bypass the standard backside attack typical of primary and secondary alcohols. The chlorination of Ethyl (S)-(+)-mandelate using thionyl chloride ( SOCl2​ ) serves as a classic demonstration of how environmental conditions dictate the mechanistic pathway[2].

  • The SN​i Pathway (Strict Retention): When SOCl2​ is used in a non-nucleophilic solvent (e.g., 1,4-dioxane) without an external base, the hydroxyl group attacks the thionyl chloride to form a chlorosulfite intermediate. Because there is no external nucleophile to displace it, the intermediate decomposes by releasing SO2​ gas. The departing oxygen and the incoming chloride nucleophile form an intimate ion pair. The chloride is delivered to the alpha-carbon from the exact same face as the departing leaving group (front-side attack), resulting in strict retention of configuration[1].

  • The SN​2 Pathway (Strict Inversion): Conversely, the addition of a tertiary amine base (such as pyridine) fundamentally alters the reaction trajectory. Pyridine reacts with the chlorosulfite intermediate to form a charged pyridinium leaving group, simultaneously liberating free chloride ions into the solution. This free chloride acts as a potent external nucleophile, executing a classic backside attack that results in complete stereochemical inversion.

G cluster_SNi SNi Pathway (Retention) cluster_SN2 SN2 Pathway (Inversion) SM Ethyl (S)-(+)-mandelate Int1 Chlorosulfite Intermediate SM->Int1 SOCl2, Dioxane (No Base) Int2 Pyridinium Intermediate SM->Int2 SOCl2, Pyridine (Base Added) Prod1 Ethyl (S)-2-chloro- 2-phenylacetate Int1->Prod1 Internal Attack (Front-side) Prod2 Ethyl (R)-2-chloro- 2-phenylacetate Int2->Prod2 External Attack (Back-side)

Mechanistic divergence of Ethyl (S)-(+)-mandelate substitution via SNi and SN2 pathways.

Experimental Protocols: Stereodivergent Halogenation

To establish a self-validating experimental system, both the retentive and inversive pathways must be executed in parallel. The products are then analyzed against a racemic standard to definitively prove the stereochemical outcome.

Protocol A: Stereoretentive Substitution ( SN​i Pathway)

Causality Check: The absolute exclusion of basic impurities is required to prevent the free chloride from initiating an SN​2 collapse.

  • Preparation: Dissolve 1.0 equivalent (eq) of Ethyl (S)-(+)-mandelate in anhydrous 1,4-dioxane under an inert argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Dropwise, add 1.2 eq of freshly distilled thionyl chloride ( SOCl2​ ).

  • Reaction: Gradually warm the mixture to 60 °C and stir for 4 hours. The evolution of SO2​ and HCl gases will be observed as the intimate ion pair collapses.

  • Workup: Carefully quench the reaction with ice water to destroy excess SOCl2​ . Extract the aqueous layer with diethyl ether, wash the organic layer with cold saturated NaHCO3​ , dry over anhydrous MgSO4​ , and concentrate in vacuo to yield Ethyl (S)-2-chloro-2-phenylacetate.

Protocol B: Stereoinversive Substitution ( SN​2 Pathway) - For Comparison

Causality Check: Pyridine is added deliberately to generate free chloride ions, forcing the backside attack.

  • Preparation: Dissolve 1.0 eq of Ethyl (S)-(+)-mandelate in anhydrous dichloromethane (DCM). Add 2.0 eq of anhydrous pyridine.

  • Reagent Addition: Cool the mixture to -10 °C and add 1.2 eq of SOCl2​ dropwise.

  • Reaction: Stir the solution at room temperature for 2 hours.

  • Workup: Quench with 1N HCl to protonate and remove the pyridine. Extract with DCM, wash with brine, dry over MgSO4​ , and concentrate to yield Ethyl (R)-2-chloro-2-phenylacetate.

Analytical Validation: Chiral HPLC

Synthesizing the compound is only half the battle; proving the stereocenter's retention requires rigorous analytical validation. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this verification. The enantioseparation of mandelate derivatives relies heavily on the structural geometry of the chiral stationary phase (CSP)[3]. Polysaccharide-based columns, such as those utilizing amylose or cellulose derivatives, provide the necessary chiral recognition through inclusion complexation and hydrogen bonding[4].

HPLC cluster_results Chromatogram Analysis Sample Reaction Product (Ethyl 2-chloro-2-phenylacetate) Column Chiral Stationary Phase (e.g., Amylose/Cellulose) Sample->Column Injection (Heptane/IPA) Detection UV Detection (230/254 nm) Column->Detection Elution Ret Single Peak (High ee = Retention) Detection->Ret Inv Shifted Peak (High ee = Inversion) Detection->Inv Rac Dual Peaks (Racemization) Detection->Rac

Workflow for validating stereocenter retention using chiral HPLC analysis.

Quantitative Data: Chiral Stationary Phase Comparison

The table below summarizes the optimized chromatographic parameters for resolving the enantiomers of ethyl mandelate derivatives to validate stereoretention[3][4].

Chiral Stationary Phase (CSP)Mobile PhaseFlow RateTempSeparation Factor (α)Resolution (Rs)Outcome for SN​i Product
Kromasil CelluCoat (3 µm) Heptane / 2-Propanol (90:10)1.0 mL/min25 °C1.45> 2.0Single peak (S-enantiomer), >98% ee
Chiralcel OD-H (5 µm) Hexane / Isopropanol (95:5)0.8 mL/min25 °C1.381.8Single peak (S-enantiomer), >98% ee
Chitosan Schiff Base Hexane / Ethanol (90:10)1.0 mL/min25 °C1.251.5Single peak (S-enantiomer), >95% ee
The Self-Validating Workflow

To ensure scientific integrity, the HPLC analysis must be run as a self-validating triad:

  • The Baseline: Inject a racemic mixture of Ethyl 2-chloro-2-phenylacetate to establish the exact retention times ( tR​ ) for both the (S) and (R) enantiomers, confirming baseline resolution ( Rs​>1.5 ).

  • The Retention Proof: Inject the product from Protocol A ( SN​i ). The presence of a single peak matching the tR​ of the (S)-enantiomer definitively validates the stereoretention mechanism.

  • The Inversion Proof: Inject the product from Protocol B ( SN​2 ). A single peak matching the tR​ of the (R)-enantiomer validates the stereoinversion mechanism, proving that the analytical method can distinguish between the two synthetic pathways.

Conclusion

Validating stereocenter retention in Ethyl (S)-(+)-mandelate substitution requires a dual approach: precise control over the chemical microenvironment (excluding bases to force an SN​i intimate ion pair) and rigorous analytical verification. By coupling stereodivergent synthesis with polysaccharide-based chiral HPLC, researchers can confidently maintain the stereochemical integrity of their chiral building blocks throughout complex drug development pipelines.

Sources

Safety & Regulatory Compliance

Safety

Ethyl (S)-(+)-mandelate proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on optimizing not just their synthetic pathways, but the comprehensive lifecycle management of their rea...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on optimizing not just their synthetic pathways, but the comprehensive lifecycle management of their reagents. Ethyl (S)-(+)-mandelate (CAS: 13704-09-1) is a critical chiral building block widely used in pharmaceutical synthesis. While it is relatively benign from an acute toxicity standpoint, its unique physical properties require rigorous logistical planning to ensure environmental compliance and laboratory safety.

This guide provides a self-validating, field-proven framework for the safe handling, spill response, and final disposal of Ethyl (S)-(+)-mandelate.

Physicochemical Properties & Hazard Profile

To design an effective disposal and spill response protocol, we must first understand the compound's physical behavior. The data below dictates our operational boundaries.

PropertyValueOperational Implication (Causality)
CAS Number 13704-09-1Unique identifier required for accurate waste profiling and vendor manifesting.
Molecular Weight 180.20 g/mol Essential for stoichiometric calculations when neutralizing or profiling mixed reaction waste[1].
Melting Point 32 - 34 °C (90 - 93 °F)Critical: Straddles ambient room temperatures. It can rapidly transition between a solid powder and a liquid depending on lab climate or proximity to heat sources[2].
Boiling Point 106 - 107 °C (at 5 hPa)Low volatility at standard pressure; inhalation risk is primarily driven by dust or aerosol generation rather than vapor[2].
GHS Classification Non-hazardousDoes not require acute hazardous manifesting, but municipal drain/trash disposal remains strictly prohibited[3].

Operational Safety & Spill Response Workflow

Because the melting point of Ethyl (S)-(+)-mandelate is 32-34 °C, laboratories must be prepared for both solid and liquid spill scenarios[2]. The following protocol ensures containment regardless of the compound's physical state.

SpillResponse Start Spill Detected Ethyl (S)-(+)-mandelate Assess Assess State (Solid vs. Liquid) Start->Assess Liquid Liquid State (>34°C) Use Absorbent Pads Assess->Liquid Solid Solid State (<32°C) Sweep/Take Up Dry Assess->Solid Contain Containment Cover Drains & Prevent Runoff Liquid->Contain Solid->Contain Collect Collection Transfer to Compatible Container Contain->Collect Clean Decontamination Wash Area & Ventilate Collect->Clean Dispose Waste Segregation Label for Licensed Disposal Clean->Dispose

Figure 1: Step-by-step spill response workflow for Ethyl (S)-(+)-mandelate based on physical state.

Step-by-Step Spill Response Methodology
  • Initial Assessment & PPE

    • Action: Evacuate non-essential personnel. Don nitrile gloves, safety goggles, and a standard lab coat[2].

    • Causality: Although classified as non-hazardous by [3], direct contact can cause mild mechanical irritation. PPE establishes a baseline physical barrier.

  • State Evaluation & Containment

    • Action: Determine if the spill is liquid or solid. Immediately cover all nearby floor drains and sinks[2].

    • Causality: The explicitly mandates "Do not let product enter drains"[2]. Preventing aquatic contamination is the highest priority in this phase.

  • Mechanical Recovery

    • If Solid (<32°C): Carefully sweep up the material using a dustpan and brush. Causality: Sweeping dry minimizes the generation of airborne dust, which can act as a respiratory irritant[2].

    • If Liquid (>34°C): Apply an inert absorbent material (e.g., vermiculite, sand, or universal absorbent pads). Causality: Liquid spills spread rapidly; binding the liquid into a solid matrix prevents further migration and simplifies physical collection.

  • Decontamination

    • Action: Wash the affected area with water and a mild detergent. Collect the wash water for proper chemical disposal.

    • Causality: Residual ester can leave surfaces dangerously slick and may degrade certain laboratory floor sealants over time if left uncleaned.

Standard Operating Procedure (SOP): Routine Disposal & Waste Management

Regulatory frameworks mandate that even non-hazardous chemical waste must be handled systematically to prevent environmental accumulation. Never dispose of Ethyl (S)-(+)-mandelate in municipal solid waste or down the sink[2].

DisposalWorkflow Gen Waste Generation (Reaction Residue/Spill) Seg Waste Segregation (Do Not Mix) Gen->Seg Pack Packaging (Original/Compatible Container) Seg->Pack Label Labeling (Non-Hazardous Waste) Pack->Label Store Temporary Storage (Cool, Shaded Area) Label->Store Vendor Licensed Waste Vendor (Final Incineration/Processing) Store->Vendor

Figure 2: Standard operating procedure for the segregation and disposal of chemical waste.

Step-by-Step Disposal Methodology
  • Primary Waste Segregation

    • Action: Collect Ethyl (S)-(+)-mandelate waste in its original container or a compatible, tightly sealed high-density polyethylene (HDPE) or glass bottle. Do not mix with other chemical waste streams[2].

    • Causality: Commingling waste streams complicates the chemical profile. If mixed with strong oxidizing agents or acids, unforeseen exothermic reactions can occur. Furthermore, vendors classify mixed waste under the most stringent hazard category present, which exponentially increases disposal costs.

  • Proper Labeling

    • Action: Clearly label the container with "Non-Hazardous Chemical Waste: Ethyl (S)-(+)-mandelate", including the date of initial accumulation.

    • Causality: Accurate labeling is a self-validating step that ensures downstream handlers (environmental health and safety officers, disposal contractors) know exactly how to process the material without requiring secondary analytical testing.

  • Environmental Storage

    • Action: Store the sealed waste containers in a cool, shaded, and well-ventilated area away from direct sunlight[3].

    • Causality: Because the melting point is low (32-34 °C)[2], storing the waste in a warm area will cause the solid to melt. If the container is compromised or poorly sealed, a liquid state drastically increases the risk of a secondary leak.

  • Licensed Contractor Handover

    • Action: Entrust the accumulated waste to a licensed environmental disposal contractor for final destruction (typically via high-temperature incineration)[3].

    • Causality: Local and national environmental regulations supersede GHS non-hazardous classifications. A licensed vendor ensures the compound is completely oxidized into carbon dioxide and water, eliminating any long-term ecological footprint.

References

Sources

Handling

Personal protective equipment for handling Ethyl (S)-(+)-mandelate

As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety requirements for compounds lacking a severe Global Harmonized System (GHS) hazard classification. Ethyl (S)-(...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety requirements for compounds lacking a severe Global Harmonized System (GHS) hazard classification. Ethyl (S)-(+)-mandelate (CAS: 13704-09-1), a critical chiral building block in pharmaceutical synthesis, is officially classified as a non-hazardous substance under standard REACH criteria.

However, a lack of acute toxicity does not equate to a lack of operational risk. The compound's unique physicochemical profile—specifically a melting point that hovers precisely around ambient laboratory temperatures—demands strict operational controls. Without these controls, researchers risk phase-transition-induced contamination, weighing errors, and compromised experimental reproducibility.

This guide provides a comprehensive, self-validating framework for the safe handling, transfer, and disposal of Ethyl (S)-(+)-mandelate.

Physicochemical Profiling & Operational Implications

To handle this ester effectively, we must first understand the quantitative data driving its physical behavior. The table below synthesizes its core properties and their direct impact on laboratory operations.

PropertyValueOperational Implication (Causality)
CAS Number 13704-09-1Unique identifier for SDS retrieval and inventory tracking.
Melting Point 32–34 °C[1]Critical Hazard: At standard room temperature (20–25 °C), it is a solid. However, slight ambient warming or body heat from handling can cause partial melting, creating a heterogeneous biphasic "slush" that ruins stoichiometric accuracy.
Boiling Point 106–107 °C (at 4 mmHg)[1]Requires high-vacuum distillation for purification.
Flash Point 118.1 °C[1]Classified as a Class 11 Combustible Solid. Must be kept isolated from open flames and strong oxidizers.
Density 1.147 g/cm³[1]Heavier than water. During biphasic aqueous extractions, the ester (or its organic solution) will dictate phase separation dynamics.
LogP 1.28[1]Lipophilic nature allows it to easily permeate compromised skin barriers, necessitating strict dermal protection.

Personal Protective Equipment (PPE) Matrix

Although , authoritative suppliers like to mitigate physical and mechanical hazards.

  • Eye Protection: ANSI Z87.1 compliant safety goggles with side shields.

    • Causality: Protects against splashing if the compound is handled in its liquid state or dissolved in organic solvents.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Prevents dermal absorption of the lipophilic ester. Gloves must be changed immediately if exposed to the liquid phase, as organic esters can degrade thin nitrile over time.

  • Respiratory Protection: Type N95 (US) or P1 (EN143) respirator filter.

    • Causality: Required when handling the solid form outside a fume hood. Mechanical manipulation of the solid can generate fine crystalline dust, leading to mechanical irritation of the respiratory tract.

  • Body Protection: Flame-resistant laboratory coat.

    • Causality: Mitigates risks associated with its Storage Class 11 (Combustible Solids) designation.

Phase-Dependent Operational Workflow

Because the melting point (32–34 °C)[1] is so close to room temperature, the standard protocol of simply opening the bottle and weighing the compound is fundamentally flawed. We must implement a self-validating thermal control system to force the compound into a single, uniform phase prior to transfer.

Step-by-Step Handling Methodology
  • Phase State Assessment (Self-Validation): Visually inspect the reagent vial. If the material is entirely transparent and flows freely, the liquid-state protocol is validated. If it is opaque and rigid, the solid-state protocol is validated. Any "slush" or biphasic appearance invalidates the current state, requiring thermal intervention.

  • Thermal Intervention:

    • To handle as a liquid: Submerge the sealed vial in a 40 °C water bath for 10 minutes.

    • To handle as a solid: Chill the sealed vial in a 20 °C environment (or a brief refrigerator stint) for 15 minutes.

  • Engineering Controls: Move the thermally stabilized vial into a standard chemical fume hood with a face velocity of 80–100 fpm.

  • Transfer Execution:

    • Liquid Transfer: Use a positive displacement pipette. Causality: The density (1.147 g/cm³)[1] and viscosity differ significantly from water, rendering standard air-displacement pipettes highly inaccurate.

    • Solid Transfer: Use an anti-static, grounded spatula. Causality: Prevents the lightweight crystalline flakes from aerosolizing or clinging to the weighing boat due to static charge.

  • Decontamination: Rinse all spatulas and glassware with ethanol or ethyl acetate before standard aqueous washing.

HandlingWorkflow Start Phase State Assessment (Check Temp) Solid State: Solid (< 32°C) Chill to 20°C Start->Solid T < 32°C Liquid State: Liquid (> 34°C) Warm to 40°C Start->Liquid T > 34°C Weigh Gravimetric Transfer (Anti-static Spatula) Solid->Weigh Pipette Volumetric Transfer (Positive Displacement) Liquid->Pipette FumeHood Execute in Fume Hood (80-100 fpm) Weigh->FumeHood Pipette->FumeHood Decon Decontamination (EtOH Wash) FumeHood->Decon

Operational workflow for handling Ethyl (S)-(+)-mandelate based on phase state.

Spill Response & Disposal Logistics

A spill of Ethyl (S)-(+)-mandelate requires a specific chemical approach due to its poor aqueous solubility.

Step-by-Step Spill Protocol
  • Immediate Containment & Assessment: Isolate the spill area. Determine if the spill is liquid or solid.

  • Phase-Specific Recovery:

    • If Solid: Sweep up the material using a non-sparking dustpan.

    • If Liquid: Apply inert absorbent pads or diatomaceous earth. Do not use water. Causality: Applying water to this lipophilic ester (LogP 1.28)[1] will create a slippery, biphasic emulsion that spreads the contamination footprint rather than cleaning it.

  • Chemical Surface Decontamination: Wipe the affected bench or floor with an absorbent pad soaked in isopropanol or ethanol. Causality: The alcohol acts as a co-solvent, effectively dissolving residual ester that mechanical sweeping left behind.

  • Waste Segregation: Place all recovered material, absorbent pads, and contaminated PPE into a designated, clearly labeled "Combustible Organic Waste" container.

  • Final Disposal: Route the sealed container to a licensed hazardous waste contractor for high-temperature incineration. Never flush this compound down the sink.

SpillResponse Spill Spill Detected Assess Assess Phase State Spill->Assess LiquidSpill Liquid Form Apply Absorbent Pad Assess->LiquidSpill > 34°C SolidSpill Solid Form Mechanical Sweep Assess->SolidSpill < 32°C SolventWash Surface Decon (Isopropanol Wipe) LiquidSpill->SolventWash SolidSpill->SolventWash Waste Combustible Organic Waste Container SolventWash->Waste Incineration High-Temp Incineration Waste->Incineration

Step-by-step spill containment and disposal protocol for Ethyl (S)-(+)-mandelate.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Ethyl (S)-(+)-mandelate
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Ethyl (S)-(+)-mandelate
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